![molecular formula C9H12N4O5 B14459260 2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide CAS No. 71063-75-7](/img/structure/B14459260.png)
2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a butoxycarbonyl group, an oxime group, a carbamoyl group, and a cyanoacetamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide typically involves the reaction of butyl chloroformate with cyanoacetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with hydroxylamine to form the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted cyanoacetamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, while the cyanoacetamide moiety can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(Methoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide
- 2-{[(Ethoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide
- 2-{[(Propoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide
Uniqueness
2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide is unique due to the presence of the butoxycarbonyl group, which imparts specific steric and electronic properties. This uniqueness allows it to participate in reactions and interactions that similar compounds with different alkoxycarbonyl groups may not exhibit. The butoxycarbonyl group also influences the compound’s solubility and reactivity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
71063-75-7 |
|---|---|
Molekularformel |
C9H12N4O5 |
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
butyl [[2-(carbamoylamino)-1-cyano-2-oxoethylidene]amino] carbonate |
InChI |
InChI=1S/C9H12N4O5/c1-2-3-4-17-9(16)18-13-6(5-10)7(14)12-8(11)15/h2-4H2,1H3,(H3,11,12,14,15) |
InChI-Schlüssel |
FDVKBDZCJBMZLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)ON=C(C#N)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



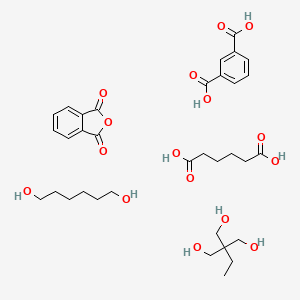
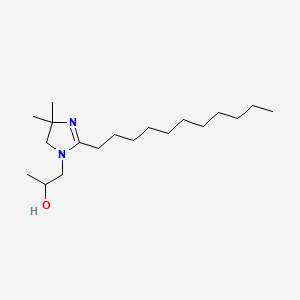
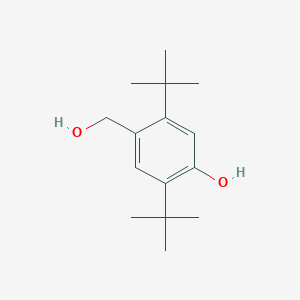
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
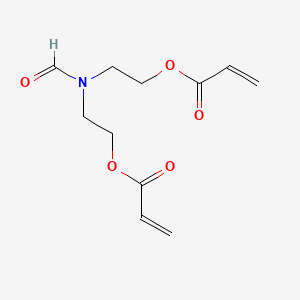
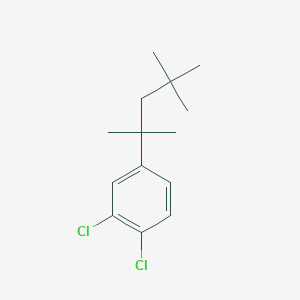

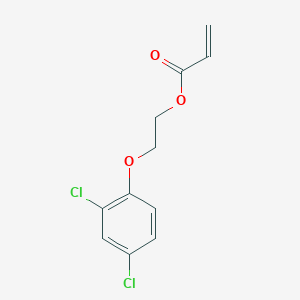

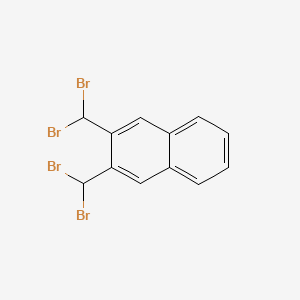

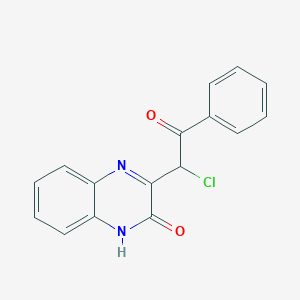
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
